Polarazine
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Overview
Description
Polarazine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a member of the azine family, characterized by the presence of a nitrogen-nitrogen double bond. This compound has garnered significant attention due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
The synthesis of Polarazine typically involves the reaction of hydrazine with aldehydes or ketones. This reaction can be carried out under various conditions, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The choice of method depends on the desired yield, purity, and specific application of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Polarazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azoxy compounds, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Polarazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and as a fluorescent marker in imaging studies. In medicine, this compound has shown potential as an antihistamine with anticholinergic properties, making it useful for treating allergic conditions such as hay fever and urticaria . Additionally, it is used in the development of new drugs and therapeutic agents. In industry, this compound is employed in the manufacture of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Polarazine involves its interaction with specific molecular targets in the body. As an antihistamine, it competes with histamine for binding to H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This prevents histamine from exerting its effects, thereby reducing symptoms of allergic reactions such as itching, redness, and swelling. This compound also exhibits anticholinergic properties, which contribute to its therapeutic effects by inhibiting the action of acetylcholine on muscarinic receptors .
Comparison with Similar Compounds
Polarazine is similar to other antihistamines such as chlorpheniramine and dexchlorpheniramine. it is unique in its specific chemical structure and pharmacological profile. Unlike chlorpheniramine, which is a racemic mixture, this compound is the pharmacologically active dextrorotatory isomer, making it more potent . Other similar compounds include mequitazine and cetirizine, which also exhibit antihistamine properties but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
ethyl 4-(7-chloro-4-methylquinolin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-3-23-17(22)21-8-6-20(7-9-21)16-10-12(2)14-5-4-13(18)11-15(14)19-16/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGCEENTBAVADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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